



Application Notes: Enhancing CAR-T Cell Effector Function with Interleukin-12

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Compound of Interest		
Compound Name:	CTL-12	
Cat. No.:	B12388813	Get Quote

Introduction

Chimeric Antigen Receptor (CAR) T-cell therapy represents a significant breakthrough in oncology, particularly for hematological malignancies.[1] However, its success against solid tumors has been limited by factors such as poor T-cell infiltration, limited persistence, and the immunosuppressive tumor microenvironment (TME).[2][3] To overcome these hurdles, a key strategy is to engineer CAR-T cells to secrete immunomodulatory molecules, thereby remodeling the TME and boosting anti-tumor immunity. Interleukin-12 (IL-12) has emerged as a potent candidate for this "armoring" strategy.

IL-12 is a pro-inflammatory cytokine that links the innate and adaptive immune systems. [4][5] It enhances the proliferation and cytotoxic function of T cells and Natural Killer (NK) cells, promotes the differentiation of T-helper 1 (Th1) cells, and stimulates the production of other crucial cytokines like Interferon-gamma (IFN- γ) and Tumor Necrosis Factor-alpha (TNF- α).[6][7] [8][9] By engineering CAR-T cells to secrete IL-12 directly at the tumor site, it is possible to achieve high local concentrations of the cytokine, thereby maximizing its therapeutic effects while mitigating the systemic toxicities observed in early clinical trials involving recombinant IL-12 administration.[4][10] These "armored" CAR-T cells not only exhibit enhanced direct killing capabilities but also recruit and activate endogenous immune cells, creating a broader and more durable anti-tumor response.[3][10][11]

IL-12 Signaling Pathway

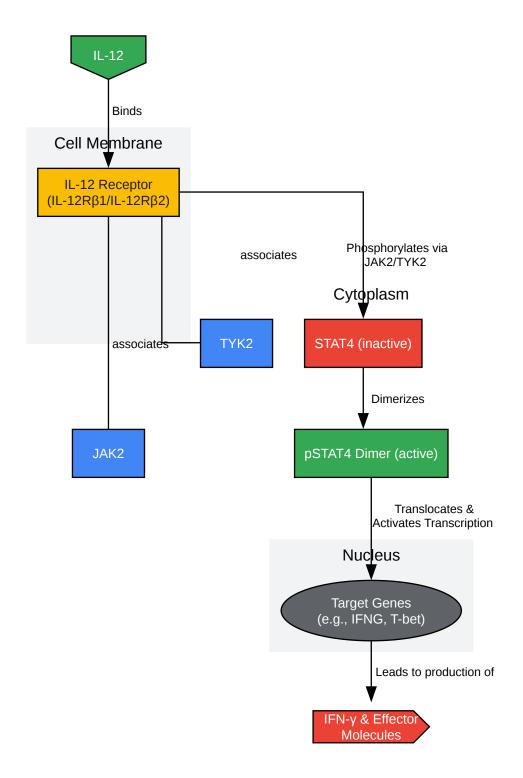


Methodological & Application

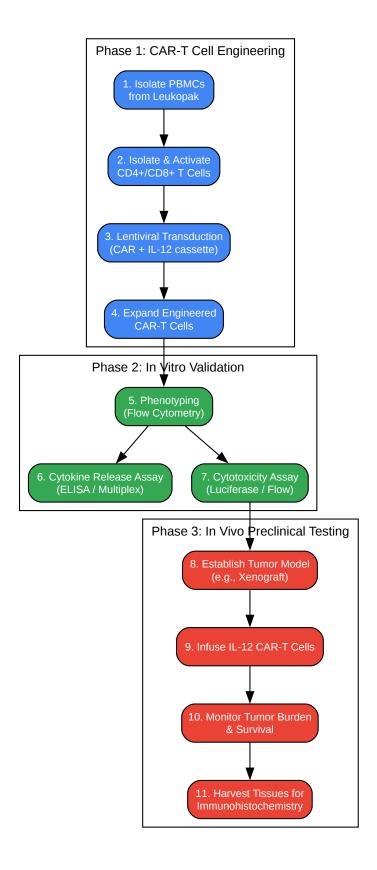
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IL-12 exerts its effects by binding to its receptor (IL-12R) on the surface of immune cells like T cells and NK cells. This interaction triggers a signaling cascade primarily through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. This leads to the phosphorylation and activation of STAT4, which then translocates to the nucleus to regulate the expression of target genes, including IFNG. The subsequent production of IFN-y is critical for amplifying the anti-tumor immune response.[6][12]

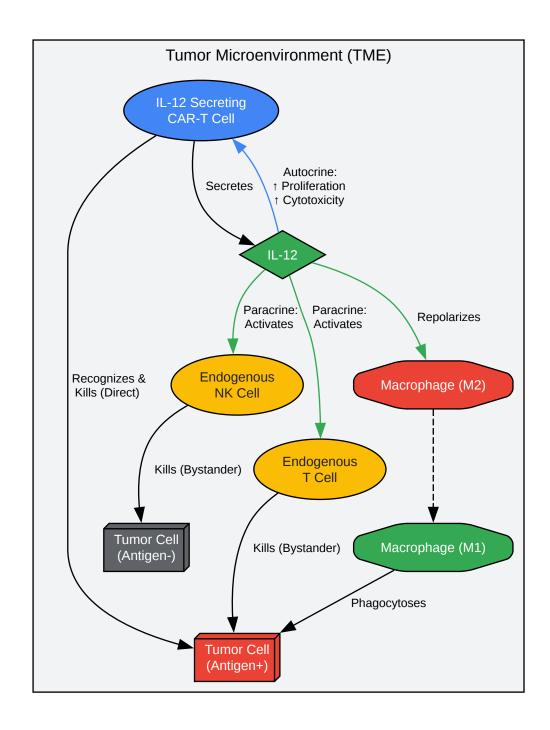












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